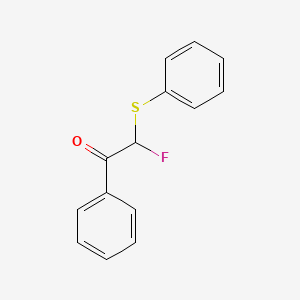![molecular formula C14H27BF2 B14266713 Borane, dibutyl[1-(difluoromethylene)pentyl]- CAS No. 134810-60-9](/img/structure/B14266713.png)
Borane, dibutyl[1-(difluoromethylene)pentyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Borane, dibutyl[1-(difluoromethylene)pentyl]- is a specialized organoboron compound. Organoboron compounds are known for their versatility in organic synthesis, particularly in reactions such as hydroboration and Suzuki-Miyaura coupling. This compound, with its unique structure, offers specific reactivity and applications in various fields of chemistry and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of borane, dibutyl[1-(difluoromethylene)pentyl]- typically involves the hydroboration of alkenes with diborane (B2H6) or borane complexes such as borane-tetrahydrofuran (BTHF) or borane-dimethyl sulfide (BMS). These reactions are usually carried out in ether solvents at room temperature or lower . The reaction conditions must be carefully controlled due to the highly reactive and toxic nature of diborane and alkylboranes .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale hydroboration processes using diborane or borane complexes. The choice of solvent and reaction conditions would be optimized for safety and efficiency, considering the pyrophoric nature of diborane .
化学反応の分析
Types of Reactions
Borane, dibutyl[1-(difluoromethylene)pentyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or boronates.
Reduction: It can act as a reducing agent in the reduction of functional groups such as ketones and carboxylic acids.
Substitution: It can participate in substitution reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Boronic acids or boronates.
Reduction: Alcohols or amines, depending on the starting material.
Substitution: Biaryl compounds or other carbon-carbon bonded structures.
科学的研究の応用
Borane, dibutyl[1-(difluoromethylene)pentyl]- has several applications in scientific research:
Medicine: Could be used in the development of pharmaceuticals through its role in organic synthesis.
Industry: Utilized in the production of fine chemicals and materials.
作用機序
The mechanism of action of borane, dibutyl[1-(difluoromethylene)pentyl]- involves the addition of boron to carbon-carbon double bonds (hydroboration). This reaction proceeds through a concerted mechanism where the boron atom attaches to the less substituted carbon of the double bond, while hydrogen attaches to the more substituted carbon . This regioselectivity is due to the electronic and steric properties of the boron atom.
類似化合物との比較
Similar Compounds
Diborane (B2H6): The simplest borane, used in similar hydroboration reactions but is more reactive and difficult to handle.
Borane-tetrahydrofuran (BTHF): A more stable borane complex used in hydroboration and reduction reactions.
Borane-dimethyl sulfide (BMS): Another stable borane complex with similar applications.
Uniqueness
Borane, dibutyl[1-(difluoromethylene)pentyl]- is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its difluoromethylene group can influence the electronic properties and reactivity, making it valuable in specialized synthetic applications.
特性
CAS番号 |
134810-60-9 |
|---|---|
分子式 |
C14H27BF2 |
分子量 |
244.17 g/mol |
IUPAC名 |
dibutyl(1,1-difluorohex-1-en-2-yl)borane |
InChI |
InChI=1S/C14H27BF2/c1-4-7-10-13(14(16)17)15(11-8-5-2)12-9-6-3/h4-12H2,1-3H3 |
InChIキー |
MSJSUTCVKLACBF-UHFFFAOYSA-N |
正規SMILES |
B(CCCC)(CCCC)C(=C(F)F)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


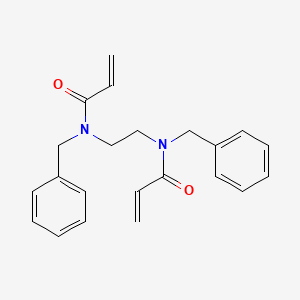
![2-{[2,3-Bis(nitrooxy)propyl]carbamoyl}phenyl acetate](/img/structure/B14266632.png)
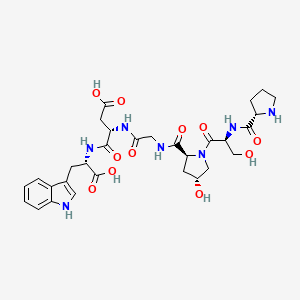
![4-[2-(4-Ethoxyphenyl)ethyl]-2,4',6-trifluoro-1,1'-biphenyl](/img/structure/B14266656.png)
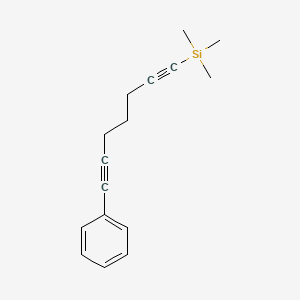
![Ethyl 2-{2-[2-(pyridin-2-yl)phenyl]hydrazinylidene}propanoate](/img/structure/B14266665.png)
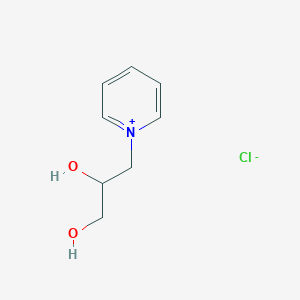
methanone](/img/structure/B14266678.png)
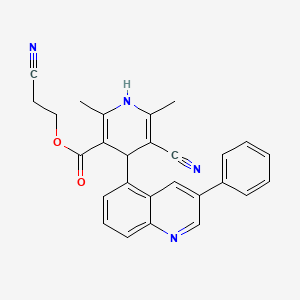
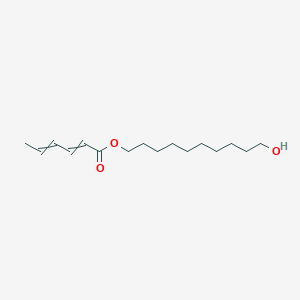
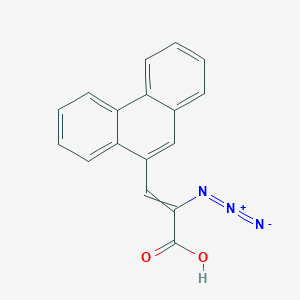
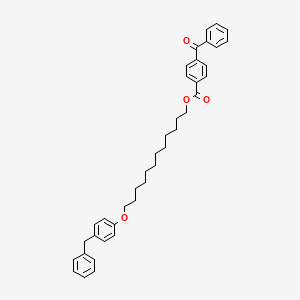
![[1,1'-Binaphthalen]-2-ol, 2'-(hexyloxy)-](/img/structure/B14266703.png)
